molecular formula C8H4F4O B1302119 5-Fluoro-2-(trifluoromethyl)benzaldehyde CAS No. 90381-08-1

5-Fluoro-2-(trifluoromethyl)benzaldehyde

Cat. No. B1302119
CAS RN: 90381-08-1
M. Wt: 192.11 g/mol
InChI Key: MITVIZWTPVYRDO-UHFFFAOYSA-N
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Description

5-Fluoro-2-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H4F4O . It is also known by other names such as 2-Trifluoromethyl-5-fluorobenzaldehyde .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-(trifluoromethyl)benzaldehyde consists of a benzene ring substituted with a fluoro group, a trifluoromethyl group, and a formyl group . The InChI code for this compound is 1S/C8H4F4O/c9-6-1-2-7 (8 (10,11)12)5 (3-6)4-13/h1-4H .


Physical And Chemical Properties Analysis

5-Fluoro-2-(trifluoromethyl)benzaldehyde is a liquid at room temperature . It has a molecular weight of 192.11 g/mol . The compound has a density of 1.36 and a melting point of 76°C .

Scientific Research Applications

Pharmacology

In pharmacology, 5-Fluoro-2-(trifluoromethyl)benzaldehyde is utilized as a precursor for synthesizing various pharmacologically active compounds. Its trifluoromethyl group is particularly significant in the development of drugs due to its ability to enhance binding affinity and metabolic stability .

Material Science

This compound plays a role in material science as an intermediate in the synthesis of complex molecules. It can be used to create polymers and other materials that require specific fluorinated aromatic structures to impart certain physical or chemical properties .

Organic Synthesis

In organic synthesis, 5-Fluoro-2-(trifluoromethyl)benzaldehyde serves as a building block for constructing more complex molecules. Its reactivity allows for various transformations, making it a valuable compound for synthetic chemists .

Analytical Chemistry

Analytical chemists may use 5-Fluoro-2-(trifluoromethyl)benzaldehyde as a standard or reagent in chromatography and spectroscopy. Its distinct spectral properties can help in the identification and quantification of substances .

Agrochemicals

While specific applications in agrochemicals for this compound are not well-documented, fluorinated compounds like 5-Fluoro-2-(trifluoromethyl)benzaldehyde are often explored for their potential use in developing pesticides and herbicides due to their unique biological activities .

Biochemistry

In biochemistry research, this compound could be used to study enzyme interactions with substrates or to synthesize molecules that can mimic natural biochemical processes. Its fluorinated structure can be particularly useful in probing the mechanisms of enzyme-catalyzed reactions .

Environmental Applications

Environmental scientists might investigate the impact of 5-Fluoro-2-(trifluoromethyl)benzaldehyde on ecosystems. Understanding its breakdown products and their effects on the environment is crucial for assessing the ecological footprint of fluorinated organic compounds .

Industrial Uses

Industrially, 5-Fluoro-2-(trifluoromethyl)benzaldehyde could be involved in the manufacture of specialty chemicals where its fluorinated structure imparts desired properties such as resistance to degradation or reactivity in specific chemical processes .

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may be harmful if inhaled . Safety precautions include avoiding heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

5-fluoro-2-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITVIZWTPVYRDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372123
Record name 5-fluoro-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(trifluoromethyl)benzaldehyde

CAS RN

90381-08-1
Record name 5-Fluoro-2-(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90381-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-fluoro-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-(trifluoromethyl)benzaldehyde
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